N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide
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Overview
Description
N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide is a chemical compound with the molecular formula C13H18N4O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide typically involves the reaction of nicotinic acid derivatives with cyclopropylamine and piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide Hydrochloride: A similar compound with a hydrochloride salt form.
This compound 97%: A variant with a slightly different purity level
Uniqueness
This compound is unique due to its specific cyclopropyl and piperazine moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .
Properties
CAS No. |
902836-65-1 |
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Molecular Formula |
C13H19ClN4O |
Molecular Weight |
282.77 g/mol |
IUPAC Name |
N-cyclopropyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H18N4O.ClH/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17;/h1-2,5,10,14H,3-4,6-9H2,(H,16,18);1H |
InChI Key |
SFEPAYLNRZVCMW-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3 |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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